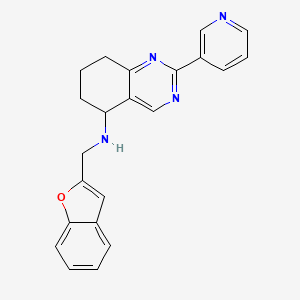![molecular formula C17H28N2O3 B6081008 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine, also known as EMOM-TPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a lipophilic cation that selectively accumulates in the mitochondria of cells due to their negative membrane potential. Once inside the mitochondria, this compound acts as a fluorescent probe by emitting a signal in response to changes in the membrane potential. This property has been exploited for the detection of mitochondrial dysfunction in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been demonstrated to selectively target cancer cells and induce cell death through apoptosis. Additionally, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a versatile compound that can be used in various applications such as cell imaging, drug discovery, and disease diagnosis. Its lipophilic nature and mitochondrial targeting properties make it a useful tool for studying mitochondrial function and dysfunction. However, this compound has limited solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine research. One area of interest is the development of this compound derivatives with improved solubility and targeting properties. Another potential direction is the use of this compound in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Additionally, this compound could be used in the development of diagnostic tools for mitochondrial dysfunction in various diseases.
In conclusion, this compound is a promising compound with potential applications in various fields. Its unique properties make it a useful tool for studying mitochondrial function and dysfunction. Further research is needed to fully understand the potential of this compound and its derivatives in various applications.
Méthodes De Synthèse
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine can be synthesized by reacting 2-(4-methylpentyl)morpholine with 2-ethyl-4-methyl-5-oxazolylcarbonyl chloride in the presence of triphenylphosphine (TPP) as a catalyst. The reaction occurs under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been studied for its potential use as a fluorescent probe for detecting mitochondrial membrane potential changes in cells. It has also been investigated for its ability to selectively target cancer cells by exploiting their higher mitochondrial membrane potential compared to normal cells. Additionally, this compound has been explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15-18-13(4)16(22-15)17(20)19-9-10-21-14(11-19)8-6-7-12(2)3/h12,14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNXTVYXGSIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)N2CCOC(C2)CCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)
![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)
